molecular formula C16H16N4O B12762795 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide CAS No. 81265-82-9

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide

Cat. No.: B12762795
CAS No.: 81265-82-9
M. Wt: 280.32 g/mol
InChI Key: NJEVILCVUMAPJU-UHFFFAOYSA-N
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Description

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide is a chemical compound with the molecular formula C16H16N4O and a molecular weight of 280.32444 g/mol . This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, and is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide typically involves the reaction of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind with high affinity to multiple receptors, potentially inhibiting or activating various biological processes. This interaction can lead to effects such as antimicrobial activity, inhibition of cancer cell growth, and modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which is a plant hormone.

    Benzimidazole derivatives: Compounds like benzimidazole, known for their broad-spectrum biological activities.

Uniqueness

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide is unique due to its specific structure, which combines the indazole ring with a propionic acid hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

81265-82-9

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-indazol-2-ylphenyl)propanehydrazide

InChI

InChI=1S/C16H16N4O/c1-11(16(21)18-17)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)19-20/h2-11H,17H2,1H3,(H,18,21)

InChI Key

NJEVILCVUMAPJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NN

Origin of Product

United States

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